(R)-4-Methylpyrrolidin-2-one

Description

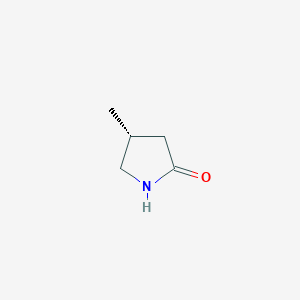

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-4-2-5(7)6-3-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKRGYRYEQYTOH-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460047 | |

| Record name | (R)-4-Methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260061-31-2 | |

| Record name | (R)-4-Methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-4-Methylpyrrolidin-2-one physical and chemical properties

An In-depth Technical Guide to (R)-4-Methylpyrrolidin-2-one: Properties, Synthesis, and Applications

Introduction

This compound is a chiral lactam that serves as a valuable building block in modern organic synthesis and medicinal chemistry. The pyrrolidinone ring system is a privileged scaffold, appearing in numerous natural products and pharmacologically active compounds.[1] The specific stereochemistry of this compound, with a methyl group at the C4 position, offers a defined three-dimensional structure that is crucial for creating stereospecific molecules. This guide provides a comprehensive overview of its core physical and chemical properties, synthetic methodologies, analytical procedures, and applications, tailored for researchers and professionals in drug development.

Core Molecular Attributes

This compound is identified by its unique chemical structure and registry numbers. Understanding these core attributes is the first step in its application.

| Identifier | Value | Source |

| IUPAC Name | (4R)-4-Methylpyrrolidin-2-one | [2] |

| CAS Number | 260061-31-2 | [2] |

| Molecular Formula | C₅H₉NO | [2] |

| Molecular Weight | 99.13 g/mol | [2][3][4][5] |

| Canonical SMILES | C[C@@H]1CC(=O)NC1 | [2] |

| InChI Key | YRKRGYRYEQYTOH-SCSAIBSYSA-N | [2] |

Caption: Core identifiers for this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and are critical for designing experiments and formulations. Much of the publicly available data pertains to the racemic mixture, 4-methylpyrrolidin-2-one (CAS: 2996-58-9). The properties of the individual enantiomers are expected to be very similar, with the notable exception of optical rotation.

Table of Physical Properties

| Property | Value | Notes | Source |

| Appearance | White to Off-White Solid | Low melting point solid, may appear as liquid or semi-solid. | [6] |

| Melting Point | 48-51 °C | Data for the racemic mixture. | [3][6][7] |

| Boiling Point | 240.5 - 241 °C | At 760 mmHg; data for the racemic mixture. | [3][6] |

| Density | ~1.0 g/cm³ | Data for the racemic mixture. | [3][6] |

| Flash Point | ~128 °C | Data for the racemic mixture. | [3][7] |

| Hydrogen Bond Donors | 1 | The N-H group of the lactam. | [2][5] |

| Hydrogen Bond Acceptors | 1 | The C=O group of the lactam. | [2][5] |

Solubility Profile

The pyrrolidinone structure, containing a polar lactam group, influences its solubility. Based on its structure and data from related compounds like N-Methyl-2-pyrrolidone (NMP), a general solubility profile can be established.[8][9]

| Solvent | Solubility | Rationale |

| Water | Soluble/Miscible | The polar lactam group can form hydrogen bonds with water. |

| Methanol, Ethanol | Soluble | Polar protic solvents readily solvate the molecule. |

| Chloroform | Sparingly Soluble | [7] |

| Ethyl Acetate | Slightly Soluble | [7] |

| Acetone, THF | Soluble | Polar aprotic solvents are generally effective for lactams. |

| Hexanes, Toluene | Sparingly/Insoluble | Nonpolar solvents are less effective at solvating the polar structure. |

Spectroscopic Characterization

Spectroscopic data is essential for structure elucidation and quality control. The key spectral features for this compound are predictable based on its functional groups.

| Spectroscopy | Key Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | N-H Proton | δ ~ 7.0-8.0 ppm (broad singlet) | Amide proton, often broad due to quadrupole broadening and exchange. |

| CH (CH₃) | δ ~ 2.3-2.6 ppm (multiplet) | Methine proton adjacent to the methyl group. | |

| CH ₂-C=O | δ ~ 2.1-2.4 ppm (multiplet) | Methylene protons alpha to the carbonyl. | |

| CH ₂-N | δ ~ 3.0-3.4 ppm (multiplet) | Methylene protons alpha to the nitrogen. | |

| CH ₃ | δ ~ 1.1-1.3 ppm (doublet) | Methyl group protons, split by the adjacent methine proton. | |

| ¹³C NMR | C=O | δ ~ 175-180 ppm | Carbonyl carbon of the five-membered lactam. |

| C H₂-N | δ ~ 45-50 ppm | Methylene carbon adjacent to nitrogen. | |

| C H₂-C=O | δ ~ 35-40 ppm | Methylene carbon adjacent to the carbonyl. | |

| C H(CH₃) | δ ~ 28-33 ppm | Methine carbon. | |

| C H₃ | δ ~ 18-22 ppm | Methyl carbon. | |

| IR Spectroscopy | N-H Stretch | 3200-3300 cm⁻¹ (broad) | Characteristic stretching vibration of the N-H bond in the lactam. |

| C=O Stretch | ~1680 cm⁻¹ (strong) | Strong absorption typical for a five-membered ring amide (γ-lactam). | |

| C-H Stretch | 2850-3000 cm⁻¹ | Aliphatic C-H stretching vibrations. |

Chemical Profile and Synthesis

Reactivity

The chemical behavior of this compound is dominated by the lactam functionality.

-

Hydrolysis: The amide bond can be cleaved under strong acidic or basic conditions to yield the corresponding (R)-4-amino-3-methylbutanoic acid.

-

Reduction: The carbonyl group can be reduced, typically with strong reducing agents like lithium aluminum hydride (LiAlH₄), to yield (R)-4-methylpyrrolidine.[10]

-

N-Alkylation/Acylation: The nitrogen atom can be deprotonated with a suitable base and subsequently alkylated or acylated to introduce various substituents, a common strategy in drug development.

General Synthesis Workflow

A common route to chiral 4-substituted pyrrolidinones involves the cyclization of an appropriate amino acid precursor. The synthesis can be designed to preserve the stereocenter.

Caption: General synthetic workflow for this compound.

Exemplary Synthesis Protocol

This protocol describes the lactamization of a suitable amino acid precursor.

-

Reaction Setup: To a solution of (R)-4-amino-3-methylbutanoic acid in a high-boiling point aprotic solvent (e.g., toluene or xylene), equip the reaction flask with a Dean-Stark apparatus. Causality: The Dean-Stark trap is used to remove water formed during the intramolecular condensation, driving the equilibrium towards the formation of the lactam.

-

Heating: Heat the reaction mixture to reflux. The reaction progress can be monitored by observing the amount of water collected.

-

Monitoring: Progress can also be monitored by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Applications in Research and Drug Development

The pyrrolidine nucleus is a cornerstone in medicinal chemistry, and chiral variants like this compound are of particular interest.[1]

-

Chiral Building Block: It serves as a starting material for synthesizing more complex molecules where the stereochemistry at the C4 position is critical for biological activity. For instance, the orientation of the methyl group can influence how a final drug molecule binds to its target receptor or enzyme.[1]

-

Scaffold for Bioactive Compounds: 4-Methyl-2-pyrrolidone has been utilized in the preparation of iminopyrrolidines, which act as selective inhibitors of human inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[7]

-

Analogue of NMP: While N-Methyl-2-pyrrolidone (NMP) is a widely used polar aprotic solvent in pharmaceutical formulations, its reproductive toxicity is a concern.[8][11] this compound can be explored as a structural component in drug candidates where NMP's solvent properties are mimicked in a covalently bound fragment.

Analytical and Quality Control Workflow

Ensuring the chemical purity and stereochemical integrity of this compound is paramount.

Caption: A typical quality control workflow for chiral intermediates.

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

-

Column Selection: Choose a chiral stationary phase (CSP) capable of resolving the enantiomers of 4-methylpyrrolidin-2-one. Polysaccharide-based columns (e.g., Chiralcel OD-H or Chiralpak AD-H) are often effective for this class of compounds. Causality: The chiral stationary phase provides a chiral environment, leading to differential interactions (e.g., hydrogen bonding, dipole-dipole) with the two enantiomers, resulting in different retention times.

-

Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of a nonpolar solvent like hexanes or heptane and a polar modifier like isopropanol (IPA) or ethanol. A common starting point is 90:10 hexane:IPA.

-

Sample Preparation: Accurately weigh and dissolve a small amount of the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Instrumentation Setup: Set the HPLC system with a flow rate of ~1.0 mL/min and a UV detector set to a wavelength where the compound absorbs (e.g., ~210 nm for the amide chromophore).

-

Analysis: Inject a small volume (e.g., 10 µL) of the sample. To confirm peak identity, also inject a sample of the racemic mixture.

-

Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers (R and S) using the formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100.

Safety and Handling

Proper handling is crucial as the compound is classified as an irritant.

| Hazard Class | GHS Statement | Pictogram |

| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

| Source:[5][12] |

Safe Handling Protocol

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to minimize inhalation of dust or vapors.[11][13]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[13]

-

Dispensing: Since it is a low-melting solid, it may be a waxy solid or liquid. Handle with care, avoiding direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[6][7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound stands out as a well-defined chiral intermediate with significant potential for the synthesis of complex molecular targets. Its specific stereochemistry, combined with the versatile reactivity of the lactam ring, makes it a valuable tool for medicinal chemists and researchers. A thorough understanding of its physicochemical properties, analytical methods, and safety protocols, as detailed in this guide, is essential for its effective and safe utilization in the laboratory and beyond.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-methylpyrrolidin-2-one | CAS#:2996-58-9 | Chemsrc [chemsrc.com]

- 4. CAS 2996-58-9 | 4-methylpyrrolidin-2-one - Synblock [synblock.com]

- 5. 4-Methyl-2-pyrrolidinone | C5H9NO | CID 533920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Methylpyrrolidin-2-one [myskinrecipes.com]

- 7. 2-Pyrrolidinone,4-methyl- CAS#: 2996-58-9 [m.chemicalbook.com]

- 8. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. "THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-" by TAY-YEAN LIN [digitalcommons.unl.edu]

- 11. fishersci.com [fishersci.com]

- 12. fluorochem.co.uk [fluorochem.co.uk]

- 13. spectrumchemical.com [spectrumchemical.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of (R)-4-Methylpyrrolidin-2-one

Abstract

(R)-4-Methylpyrrolidin-2-one is a valuable chiral building block in modern medicinal chemistry and materials science. Its enantiopurity and structural integrity are paramount for the synthesis of targeted, high-efficacy molecules. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous characterization of this compound. Written for researchers, scientists, and drug development professionals, this document moves beyond mere data presentation. It delves into the causality behind experimental choices, provides validated protocols for data acquisition, and offers a framework for logical spectral interpretation, ensuring scientific integrity and reproducibility.

Introduction: The Imperative for Precise Characterization

The pyrrolidinone scaffold is a privileged structure in pharmacology, forming the core of numerous bioactive compounds.[1] The introduction of a chiral center, as in this compound, adds a layer of stereochemical complexity that is critical to its function. Enantiomers of a chiral drug can exhibit vastly different pharmacological activities and toxicological profiles.[2] Consequently, the ability to confirm the absolute configuration and verify the structural identity of chiral intermediates like this compound is not merely an analytical exercise but a foundational requirement for successful drug development and materials innovation.

This guide outlines a multi-spectroscopic approach, leveraging the unique strengths of NMR, IR, and MS to create a comprehensive and self-validating analytical workflow. By understanding the principles behind the data, scientists can confidently confirm the structure, purity, and stereochemical integrity of their material.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemical arrangement of a molecule in solution. For a chiral molecule like this compound, NMR not only confirms the carbon-hydrogen framework but also provides insights into the three-dimensional environment shaped by the stereocenter.

¹H NMR Analysis: Probing the Proton Environment

The proton NMR spectrum provides detailed information about the chemical environment, number, and connectivity of hydrogen atoms. The chiral center at C4 renders the two protons on the C3 and C5 positions diastereotopic, meaning they are chemically non-equivalent and should, in principle, appear as distinct signals with different chemical shifts.

-

Expertise in Action: The choice of a high-field spectrometer (e.g., 400 MHz or higher) is crucial. It enhances chemical shift dispersion, which is necessary to resolve the complex splitting patterns and the subtle non-equivalence of the diastereotopic protons, which might otherwise overlap at lower field strengths.

Table 1: Representative ¹H NMR Data for 4-Methylpyrrolidin-2-one (Data presented is based on analogous structures and established chemical shift principles. Acquired in CDCl₃ at 400 MHz.)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |

| ~6.5-7.5 | br s | 1H | NH | The broad singlet is characteristic of an amide proton, which often undergoes exchange. Its chemical shift is highly dependent on concentration and solvent. |

| ~3.41 | ddd | 1H | C5-H ₐ (diastereotopic) | One of the two protons at the C5 position, adjacent to the nitrogen. It is coupled to its geminal proton (C5-Hₑ) and the C4 proton. |

| ~2.98 | ddd | 1H | C5-H ₑ (diastereotopic) | The second C5 proton, in a different chemical environment due to the chiral center. |

| ~2.50 | dd | 1H | C3-H ₐ (diastereotopic) | One of the two protons at the C3 position, adjacent to the carbonyl group. Deshielded relative to C4-H. |

| ~2.25-2.35 | m | 1H | C4-H | This multiplet corresponds to the proton at the chiral center, coupled to the methyl group protons and the two C3 and two C5 protons. |

| ~2.01 | dd | 1H | C3-H ₑ (diastereotopic) | The second C3 proton. The diastereotopic nature results in a distinct signal from its geminal partner. |

| ~1.15 | d | 3H | C4-CH ₃ | The doublet arises from the coupling of the methyl protons with the single proton on C4. |

¹³C NMR Analysis: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Proton-decoupled spectra simplify the analysis to a series of single lines, one for each carbon.

Table 2: Representative ¹³C NMR Data for 4-Methylpyrrolidin-2-one (Data presented is based on analogous structures. Acquired in CDCl₃ at 100 MHz.)

| Chemical Shift (δ, ppm) | Assignment | Interpretation |

| ~178.5 | C 2 (C=O) | The carbonyl carbon of the lactam is significantly deshielded and appears far downfield, which is characteristic of amide carbonyls. |

| ~49.0 | C 5 | The carbon adjacent to the nitrogen atom appears at a characteristic chemical shift for α-amino carbons. |

| ~38.5 | C 3 | The carbon alpha to the carbonyl group. |

| ~31.0 | C 4 | The carbon atom of the chiral center. |

| ~20.5 | C4-C H₃ | The methyl group carbon, appearing in the typical aliphatic region. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The following methodology is recommended for acquiring high-quality NMR data for pyrrolidinone derivatives.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the spectrometer is not equipped to reference the residual solvent peak.

-

-

Instrument Setup & ¹H NMR Acquisition:

-

Use a spectrometer with a proton frequency of at least 400 MHz.

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Employ a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of 1-5 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the corresponding carbon frequency (e.g., 100 MHz for a 400 MHz instrument).

-

Use a standard proton-decoupled pulse sequence.

-

Set a wider spectral width (e.g., 0-200 ppm).

-

A greater number of scans (e.g., 128 or more) will be necessary due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and reliable technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the most prominent features are the amide N-H and C=O bonds.

Spectral Interpretation

The IR spectrum provides a molecular "fingerprint." The key is to identify the characteristic absorption bands that confirm the presence of the lactam ring.

-

N-H Stretch: A moderate to strong absorption band is expected in the region of 3200-3400 cm⁻¹. Its position and shape can be affected by hydrogen bonding.

-

C-H Stretches: Sharp peaks just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) confirm the presence of aliphatic C-H bonds from the methyl and methylene groups.

-

C=O Stretch (Amide I Band): This is one of the most intense and diagnostic peaks in the spectrum. For a five-membered lactam (γ-lactam), a strong, sharp absorption is expected at a relatively high wavenumber, typically around 1680-1700 cm⁻¹ . The ring strain in the five-membered ring shifts this peak to a higher frequency compared to acyclic amides.[3]

Table 3: Key IR Absorption Bands for 4-Methylpyrrolidin-2-one

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3250 | Strong, broad | N-H stretch |

| 2960-2850 | Medium-Strong | Aliphatic C-H stretches |

| ~1690 | Very Strong, sharp | C=O stretch (Amide I) |

| ~1460 | Medium | C-H bend (CH₂/CH₃) |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

Attenuated Total Reflectance (ATR) has become the primary sampling method for solid and liquid samples due to the minimal sample preparation required.[1]

-

Background Spectrum: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.

-

Data Acquisition: Record the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16-32) improves the signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two fundamental pieces of information: the molecular weight of the compound and, through fragmentation, clues about its structure. Electron Ionization (EI) is a common technique for small, volatile molecules, inducing reproducible fragmentation patterns.[4]

Fragmentation Analysis

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•), which is a radical cation. This ion is often unstable and breaks apart into smaller, charged fragments and neutral radicals. Only the charged fragments are detected.[5]

-

Molecular Ion (M⁺•): For C₅H₉NO, the exact mass is 99.0684 g/mol . The nominal mass spectrum should show a peak at m/z = 99 . The intensity of this peak depends on its stability.

-

Key Fragmentation Pathways: The fragmentation of cyclic amides is often directed by the carbonyl group and the nitrogen atom. Common fragmentation involves cleavage of the bonds adjacent to these functional groups.[4][6] A primary fragmentation route is often alpha-cleavage to the carbonyl group, leading to the loss of CO.

Table 4: Expected Mass Fragments for 4-Methylpyrrolidin-2-one (EI-MS)

| m/z | Proposed Fragment | Interpretation |

| 99 | [C₅H₉NO]⁺• | Molecular Ion (M⁺•) |

| 84 | [M - CH₃]⁺ | Loss of the methyl group from the C4 position. |

| 71 | [M - CO]⁺• | Loss of a neutral carbon monoxide molecule, a common fragmentation for cyclic ketones/amides. |

| 56 | [C₃H₆N]⁺ | Cleavage of the ring, potentially via loss of CH₃ and CO. |

| 43 | [C₂H₅N]⁺• or [C₃H₇]⁺ | A common fragment in aliphatic systems. |

Visualization of Fragmentation

The logical flow of fragmentation can be visualized to better understand the origins of the observed spectral peaks.

Caption: Key EI-MS fragmentation pathways for this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system or a direct insertion probe.

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a beam of electrons (standard energy is 70 eV).

-

Mass Analysis: The resulting positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Conclusion: A Synthesis of Spectroscopic Evidence

The comprehensive characterization of this compound is achieved not by a single technique, but by the logical synthesis of data from NMR, IR, and MS.

-

MS confirms the molecular weight (m/z 99) and provides structural clues through predictable fragmentation.

-

IR spectroscopy validates the presence of key functional groups, most notably the strained lactam C=O bond (~1690 cm⁻¹) and the N-H bond (~3250 cm⁻¹).

-

NMR (¹H and ¹³C) provides the definitive structural map, confirming the carbon-hydrogen framework, the connectivity of all atoms, and offering insight into the chiral environment through the diastereotopicity of key protons.

Together, these techniques provide a robust, self-validating system for confirming the identity and purity of this compound, a critical requirement for its application in the exacting fields of pharmaceutical development and materials science.

References

- 1. 4-Methyl-2-pyrrolidinone | C5H9NO | CID 533920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. scienceready.com.au [scienceready.com.au]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Enantioselective Synthesis of (R)-4-Methylpyrrolidin-2-one

Introduction: The Significance of Chiral Pyrrolidinones in Modern Chemistry

The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a multitude of biologically active compounds.[1][2] Specifically, chiral substituted pyrrolidinones serve as crucial building blocks and pharmacophores for developing novel therapeutics.[3][4] (R)-4-Methylpyrrolidin-2-one, a key chiral lactam, is a valuable intermediate in the synthesis of various pharmaceutical agents. Its stereocenter at the C4 position dictates the molecule's three-dimensional orientation, which is often critical for specific interactions with biological targets like enzymes and receptors. Consequently, the development of robust, scalable, and highly stereoselective methods for its synthesis is of paramount importance to researchers in both academic and industrial settings.

This guide provides a detailed exploration of the principal strategies for the enantioselective synthesis of this compound. We will delve into the mechanistic underpinnings of each approach, present field-proven experimental protocols, and offer insights into the critical parameters that ensure high yield and enantiopurity.

Strategy 1: Asymmetric Hydrogenation of Prochiral Substrates

Asymmetric hydrogenation represents one of the most direct and atom-economical methods for establishing chirality.[5] This approach involves the reduction of a prochiral precursor, such as 3-methyl-1,5-dihydro-2H-pyrrol-2-one or methylsuccinimide, using molecular hydrogen in the presence of a chiral catalyst. The Nobel Prize-winning work of Ryōji Noyori on ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) systems provides the foundational technology for this powerful transformation.[6][7]

Core Principle & Mechanistic Insight

The success of this strategy hinges on a chiral transition metal complex that coordinates both the hydrogen molecule and the substrate in a specific spatial arrangement. For the synthesis of the (R)-enantiomer, a catalyst bearing an (R)-configured chiral ligand is typically employed. The Noyori-type hydrogenation mechanism involves the formation of a ruthenium dihydride species, which then participates in a catalytic cycle.[5][8] The substrate coordinates to the metal center, followed by the stereoselective transfer of hydride to the prochiral face of the substrate, ultimately liberating the chiral product and regenerating the catalyst.[7][9]

The choice of catalyst is critical; ruthenium complexes paired with C2-symmetric diphosphine ligands like BINAP are renowned for their high efficiency and enantioselectivity in the hydrogenation of a wide array of functionalized ketones and olefins.[6][8]

Visualizing the Catalytic Cycle

Caption: Catalytic cycle for Noyori-type asymmetric hydrogenation.

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Hydrogenation

This protocol is a representative example for the asymmetric hydrogenation of a suitable prochiral imide. Caution: This reaction involves hydrogen gas under pressure and should only be performed by trained personnel in a well-ventilated fume hood using appropriate safety equipment.

-

Catalyst Preparation & Reactor Setup:

-

In a nitrogen-filled glovebox, charge a high-pressure reactor vessel with RuCl₂[(R)-BINAP] (0.01 mol%).

-

Add the substrate, methylsuccinimide (1.0 eq).

-

Add degassed solvent (e.g., ethanol or methanol) to achieve a desired substrate concentration (e.g., 0.5 M).

-

Seal the reactor, remove it from the glovebox, and connect it to a hydrogen gas line.

-

-

Reaction Execution:

-

Purge the reactor vessel with hydrogen gas (3-4 cycles) to remove any residual nitrogen.

-

Pressurize the reactor to the desired hydrogen pressure (e.g., 50-100 atm).[8]

-

Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 50-80 °C).

-

Monitor the reaction progress by analyzing aliquots via GC or HPLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with nitrogen.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to afford pure this compound.

-

Data Summary: Performance of Asymmetric Hydrogenation

| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |

| Ru/(R)-BINAP | Methylsuccinimide | >95 | >98 | [6][8] |

| Rh/ZhaoPhos | β-Alkyl-α,β-unsaturated lactam | up to 99 | up to 99 | [10] |

| Ru/Josiphos | Tetrasubstituted Fluoroenamide | N/A | 98 | [11] |

Strategy 2: Enzymatic Kinetic Resolution (EKR) of Racemic 4-Methylpyrrolidin-2-one

Kinetic resolution is a powerful technique for separating racemic mixtures.[12] In an enzymatic kinetic resolution (EKR), an enzyme selectively catalyzes the transformation of one enantiomer of a racemic substrate, leaving the other enantiomer unreacted.[13] For the synthesis of this compound, this typically involves the selective acylation of the (S)-enantiomer, allowing for the isolation of the desired, unreacted (R)-enantiomer.

Core Principle & Enzyme Selection

The key to a successful EKR is an enzyme that exhibits high enantioselectivity (E-value). Lipases, such as those from Candida antarctica (CALB), Candida rugosa, or Pseudomonas fluorescens, are commonly employed for this purpose due to their broad substrate scope, stability in organic solvents, and high stereoselectivity.[14][15] The reaction involves treating the racemic lactam with an acyl donor (e.g., vinyl acetate or isopropenyl acetate) in the presence of the lipase. The enzyme's chiral active site preferentially binds and acylates the (S)-enantiomer, converting it to an N-acyl lactam. The unreacted (R)-enantiomer can then be separated from the acylated product.

Visualizing the EKR Workflow

Caption: General workflow for Enzymatic Kinetic Resolution (EKR).

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Reaction Setup:

-

To a flask, add racemic 4-methylpyrrolidin-2-one (1.0 eq) and a suitable organic solvent (e.g., toluene, THF, or diisopropyl ether).

-

Add the acyl donor, such as vinyl acetate (0.5-0.6 eq). Using a slight excess of the lactam ensures the reaction can proceed to ~50% conversion.

-

Add the lipase (e.g., immobilized Candida antarctica lipase B, CALB) to the mixture.

-

-

Reaction Execution:

-

Stir the suspension at a controlled temperature (e.g., 25-45 °C).

-

Monitor the reaction progress by chiral HPLC or GC, tracking the conversion and the enantiomeric excess of the remaining starting material.

-

Stop the reaction when the conversion reaches approximately 50%, which theoretically provides the highest possible enantiomeric excess for the unreacted enantiomer.

-

-

Work-up and Purification:

-

Filter off the immobilized enzyme (which can often be washed and reused).

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted this compound from the acylated (S)-enantiomer using silica gel column chromatography. The difference in polarity between the free lactam and the N-acyl lactam typically allows for straightforward separation.

-

Strategy 3: Chiral Pool Synthesis

The chiral pool approach leverages naturally occurring, enantiomerically pure compounds like amino acids, carbohydrates, or terpenes as starting materials.[16][17][18] This strategy incorporates a pre-existing stereocenter into the synthetic route, avoiding the need for an asymmetric induction step. For this compound, a logical precursor from the chiral pool is (R)-(-)-3-methyl-gamma-butyrolactone, which can be derived from natural sources.

Core Principle & Synthetic Transformation

The synthesis involves the conversion of the lactone (an oxygen-containing ring) to the corresponding lactam (a nitrogen-containing ring). This is typically achieved by aminolysis, where the lactone is treated with an ammonia source at elevated temperatures and pressures. The stereocenter at the C4 position of the final product is directly inherited from the C3 position of the starting γ-butyrolactone.

Visualizing the Chiral Pool Pathway

Caption: Synthesis from a chiral pool precursor via aminolysis.

Experimental Protocol: Aminolysis of (R)-3-Methyl-γ-butyrolactone

This protocol describes a high-temperature aminolysis reaction and must be conducted in a suitable pressure vessel (autoclave) with appropriate safety measures.

-

Reactor Charging:

-

Charge a stainless-steel autoclave with (R)-(-)-3-methyl-gamma-butyrolactone (1.0 eq).

-

Add an aqueous solution of ammonia (e.g., 28-30% NH₃ in H₂O), using a molar excess of ammonia.

-

-

Reaction Execution:

-

Seal the autoclave securely.

-

Heat the reactor to a high temperature (e.g., 250-300 °C). The internal pressure will increase significantly.

-

Maintain the reaction at this temperature with stirring for several hours (e.g., 2-4 hours).

-

-

Work-up and Purification:

-

Cool the reactor to ambient temperature. The pressure should decrease accordingly.

-

Carefully vent any remaining pressure.

-

Open the reactor and transfer the aqueous solution.

-

Remove water and excess ammonia under reduced pressure.

-

Purify the resulting crude this compound by vacuum distillation or recrystallization.

-

Analytical Control: Determination of Enantiomeric Excess

Verifying the stereochemical purity of the final product is a non-negotiable step in any enantioselective synthesis. The enantiomeric excess (ee) is the primary metric for success and is most commonly determined using chiral High-Performance Liquid Chromatography (HPLC).[19][20]

Principle of Chiral HPLC

Chiral HPLC utilizes a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP). As the racemic or enriched mixture passes through the column, the two enantiomers interact differently with the CSP, forming transient diastereomeric complexes. This difference in interaction strength leads to different retention times, allowing for their separation and quantification.[21]

Protocol: General Method for Chiral HPLC Analysis

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in the mobile phase (e.g., ~1 mg/mL).

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC with a UV detector.

-

Chiral Column: A polysaccharide-based column (e.g., CHIRALCEL® OD-H or CHIRALPAK® AD-H) is often effective.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point. The ratio can be optimized to improve resolution.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the lactam absorbs (e.g., 210-220 nm).

-

-

Analysis:

-

Inject a small volume (e.g., 5-10 µL) of the sample.

-

Record the chromatogram. The two enantiomers will appear as separate peaks.

-

Calculate the enantiomeric excess using the areas of the two peaks: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100

-

An alternative method involves NMR spectroscopy using a chiral solvating agent, which induces a chemical shift difference between the enantiomers.[22]

Conclusion and Future Outlook

The enantioselective synthesis of this compound can be achieved through several robust and high-yielding strategies. Asymmetric hydrogenation stands out for its high efficiency, atom economy, and exceptional levels of enantiocontrol, making it highly suitable for large-scale industrial applications. Enzymatic kinetic resolution offers a valuable orthogonal approach, leveraging the exquisite selectivity of biocatalysts under mild conditions. Finally, chiral pool synthesis provides a classic and reliable route when suitable enantiopure starting materials are readily available.

The choice of method depends on factors such as scale, cost of reagents and catalysts, available equipment, and the desired level of purity. From a process chemistry perspective, the directness of asymmetric catalysis often presents the most elegant and sustainable solution. Future research will likely focus on developing even more active and selective catalysts based on earth-abundant metals and refining biocatalytic processes to further improve their efficiency and operational simplicity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 6. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. Mechanistic insight into NOYORI asymmetric hydrogenations - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. uma.es [uma.es]

- 20. benchchem.com [benchchem.com]

- 21. heraldopenaccess.us [heraldopenaccess.us]

- 22. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Asymmetric Synthesis: An In-Depth Technical Guide to (R)-4-Methylpyrrolidin-2-one as a Chiral Building Block

Introduction: The Significance of Chiral Scaffolds in Modern Drug Discovery

In the landscape of contemporary drug development, the chirality of a molecule is of paramount importance. The spatial arrangement of atoms within a therapeutic agent dictates its interaction with biological targets, often leading to significant differences in efficacy and safety between enantiomers. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of medicinal chemistry. Chiral building blocks, possessing one or more stereocenters, serve as invaluable starting materials in the construction of complex, stereochemically defined molecules. Among these, the pyrrolidinone scaffold is a privileged motif, frequently encountered in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] This guide focuses on a particularly valuable member of this class: (R)-4-Methylpyrrolidin-2-one. Its defined stereochemistry at the C4 position provides a powerful tool for chemists to introduce and control chirality in subsequent synthetic transformations, making it a sought-after intermediate in the synthesis of novel therapeutics. This document will provide an in-depth exploration of the synthesis, properties, and strategic applications of this compound, offering both theoretical insights and practical, field-proven methodologies for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis. These characteristics are crucial for reaction monitoring, purification, and quality control.

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO | --INVALID-LINK-- |

| Molecular Weight | 99.13 g/mol | --INVALID-LINK-- |

| CAS Number | 260061-31-2 | --INVALID-LINK-- |

| Appearance | White to off-white solid | |

| Melting Point | 48-51 °C | --INVALID-LINK-- |

| Boiling Point | 240.5 °C at 760 mmHg | --INVALID-LINK-- |

| Solubility | Soluble in water and most common organic solvents. |

Spectroscopic data provides the definitive structural confirmation of this compound. While specific spectra are proprietary to individual laboratories, typical ¹H and ¹³C NMR chemical shifts, as well as IR absorption bands, are well-documented in the scientific literature for the parent 4-methyl-2-pyrrolidone structure.

Strategic Synthesis of this compound: A Survey of Enantioselective Methodologies

The efficient and stereocontrolled synthesis of this compound is a critical first step in its utilization as a chiral building block. Several strategies have been developed to access this compound in high enantiomeric purity, each with its own set of advantages and considerations.

Synthesis from the Chiral Pool

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of other chiral compounds.[3] Amino acids, in particular, are excellent precursors for chiral nitrogen-containing heterocycles. (S)-Glutamic acid, for instance, can be envisioned as a starting point for the synthesis of this compound through a series of well-established transformations involving reduction, cyclization, and functional group manipulations. This approach leverages the inherent chirality of the starting material to establish the desired stereocenter in the final product.

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. This approach typically involves the hydrogenation of a prochiral unsaturated precursor in the presence of a chiral metal catalyst. For the synthesis of this compound, a suitable precursor would be 4-methyl-2-pyrrolin-2-one. The use of a chiral rhodium or ruthenium complex with a chiral phosphine ligand, such as BINAP, can effectively control the facial selectivity of the hydrogenation, leading to the desired (R)-enantiomer with high enantiomeric excess.

Experimental Protocol: Enzymatic Kinetic Resolution for the Synthesis of this compound

This protocol describes a general approach to obtaining this compound via the enzymatic kinetic resolution of a racemic precursor. Kinetic resolution is a technique where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, in this case, a hydrolase enzyme.

Workflow for Enzymatic Kinetic Resolution

Caption: Workflow for the synthesis of this compound via enzymatic kinetic resolution.

Step-by-Step Methodology:

-

Synthesis of Racemic N-Acyl-4-methylpyrrolidin-2-one:

-

To a solution of racemic 4-methylpyrrolidin-2-one in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine or pyridine.

-

Cool the mixture to 0 °C and add an acylating agent (e.g., acetic anhydride or benzoyl chloride) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction by washing with aqueous acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the racemic N-acylated product.

-

-

Enzymatic Kinetic Resolution:

-

Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

-

Disperse the racemic N-acyl-4-methylpyrrolidin-2-one in the buffer.

-

Add a commercially available hydrolase, such as a lipase from Candida antarctica (e.g., Novozym 435) or a protease from Bacillus subtilis. The choice of enzyme and its concentration may require optimization.

-

Incubate the mixture with gentle agitation at a controlled temperature (e.g., 30-40 °C).

-

Monitor the progress of the reaction by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached. This indicates that one enantiomer has been predominantly hydrolyzed.

-

-

Work-up and Purification:

-

Once the desired conversion is achieved, acidify the reaction mixture to protonate the hydrolyzed product.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate). The unreacted (R)-N-acyl-4-methylpyrrolidin-2-one will be extracted into the organic phase, while the hydrolyzed (S)-acid will remain in the aqueous phase.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude (R)-N-acyl-4-methylpyrrolidin-2-one can then be deacylated under acidic or basic conditions to yield this compound.

-

Purify the final product by column chromatography on silica gel.

-

-

Determination of Enantiomeric Excess:

-

Analyze the purified this compound by chiral HPLC to determine its enantiomeric excess (ee%).

-

Application in Asymmetric Synthesis: A Case Study in the Synthesis of Brivaracetam

The utility of (R)-4-alkyl-pyrrolidin-2-ones as chiral building blocks is exemplified in the synthesis of the antiepileptic drug Brivaracetam. Brivaracetam features a (4R)-propyl-pyrrolidin-2-one core, and its synthesis often relies on the stereoselective construction of this key intermediate.[4][5] While the drug itself contains a propyl group at the 4-position, the synthetic strategies employed are directly applicable to derivatives starting from this compound.

A common synthetic approach involves the stereoselective alkylation of the enolate of a protected (R)-4-alkyl-pyrrolidin-2-one. The inherent chirality at the C4 position directs the incoming electrophile to the opposite face of the ring, thereby establishing a new stereocenter with high diastereoselectivity.

Reaction Scheme: Stereoselective Alkylation

Caption: General workflow for the stereoselective alkylation of this compound.

This strategy highlights the power of this compound as a chiral building block. The pre-existing stereocenter at C4 effectively controls the stereochemical outcome of the alkylation at C5, enabling the synthesis of more complex, stereochemically defined pyrrolidinone derivatives.

Quantitative Data from Representative Transformations

The following table summarizes typical yields and stereoselectivities achieved in key transformations involving 4-substituted pyrrolidinones, illustrating their synthetic utility.

| Transformation | Substrate | Reagents and Conditions | Product | Yield (%) | Stereoselectivity (dr or ee%) | Reference |

| Asymmetric Michael Addition | (E)-1-nitropent-1-ene and diethyl malonate | [NiBr₂(L₂)] catalyst | Diethyl 2-((R)-1-nitro-pentan-2-yl)malonate | ~90 | 94% ee | [6] |

| Enzymatic Hydrolysis | Racemic 4-propyl-pyrrolidin-2-one precursor | Protease from Bacillus licheniformis | (S)-2-[(4R)-2-oxo-4-propyl-pyrrolidin-1-yl] butyric acid | High | >99% ee | [5] |

| Stereoselective Alkylation | N-protected tricyclic pyrrolidinone | LDA, then alkyl halide | Alkylated pyrrolidinone | 65-81 | High diastereoselectivity | [7] |

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. While specific toxicity data for this compound is limited, related pyrrolidinones can be irritants to the skin, eyes, and respiratory tract. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion: A Versatile and Indispensable Chiral Building Block

This compound stands out as a versatile and highly valuable chiral building block in the arsenal of the modern synthetic chemist. Its rigid, stereochemically defined structure provides an excellent platform for the introduction of new stereocenters with a high degree of control. The synthetic accessibility of this compound, coupled with its demonstrated utility in the construction of complex molecular architectures, particularly in the context of pharmaceutical synthesis, ensures its continued importance in the field. As the demand for enantiomerically pure drugs continues to grow, the strategic application of chiral building blocks like this compound will undoubtedly play a pivotal role in the development of the next generation of therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20230373914A1 - Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

A Senior Application Scientist's Guide to Sourcing and Verifying Enantiopure (R)-4-Methylpyrrolidin-2-one for Pharmaceutical R&D

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of enantiopure (R)-4-Methylpyrrolidin-2-one. We will explore its significance as a chiral building block, navigate the commercial supplier landscape, and provide a detailed, field-proven protocol for verifying its enantiomeric purity. The objective is to empower research teams to confidently source and qualify this critical starting material for their discovery and development pipelines.

Section 1: The Critical Role of Chirality: Why this compound?

In drug development, the three-dimensional arrangement of atoms in a molecule is paramount. Many biological targets, such as enzymes and receptors, are inherently chiral, meaning they interact differently with enantiomers—non-superimposable mirror-image molecules. The pyrrolidine nucleus is a highly valued scaffold in medicinal chemistry due to its conformational rigidity and its presence in numerous biologically active compounds.[1]

The specific stereochemistry of substituents on the pyrrolidine ring can dramatically alter pharmacological activity. For instance, studies have shown that the R or S configuration of a methyl group on a pyrrolidine can determine whether a compound acts as a potent receptor antagonist or has no activity at all.[1] Therefore, securing the correct enantiomer, in this case, this compound (CAS: 260061-31-2), is not merely a matter of purity but a fundamental prerequisite for achieving the desired biological effect and avoiding potential off-target activities from the unwanted (S)-enantiomer. This lactam structure serves as a versatile synthon for more complex molecules, where its defined stereocenter is carried through to the final active pharmaceutical ingredient (API).

Section 2: Commercial Supplier Landscape and Qualification Workflow

Sourcing high-purity chiral building blocks requires careful vetting of suppliers. A primary point of diligence is confirming the correct Chemical Abstracts Service (CAS) number. For the target compound, it is 260061-31-2 . Several suppliers offer the racemic mixture, 4-Methylpyrrolidin-2-one (CAS: 2996-58-9), which is unsuitable for stereospecific synthesis.[2][3][4]

Based on available data, the following suppliers offer the enantiopure (R)-isomer:

-

Fluorochem: A well-established supplier providing various pack sizes with a stated purity of ≥98%.[5]

-

Cenmed Enterprises: Offers the compound with a specified purity of 97%.[6]

The process of selecting and qualifying a supplier for such a critical reagent can be systematized into a clear workflow.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-methylpyrrolidin-2-one AKSci HTS037296 [aksci.com]

- 3. 4-Methylpyrrolidin-2-one - Amerigo Scientific [amerigoscientific.com]

- 4. 4-Methyl-2-pyrrolidinone | C5H9NO | CID 533920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. cenmed.com [cenmed.com]

An In-depth Technical Guide to the Safe Handling of (R)-4-Methylpyrrolidin-2-one

This guide provides a comprehensive overview of the essential safety protocols and handling guidelines for (R)-4-Methylpyrrolidin-2-one (CAS No. 260061-31-2), a chiral specialty chemical utilized in advanced research and pharmaceutical development. The information herein is curated for an audience of trained professionals, including researchers, chemists, and drug development scientists. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Chemical Identity and Physicochemical Properties

A foundational understanding of a substance's properties is the cornerstone of a robust safety culture. These characteristics dictate its behavior under various conditions and inform the specific handling, storage, and emergency procedures required.

This compound is a chiral lactam, a derivative of pyrrolidinone. While specific experimental data for this particular enantiomer is limited, the safety profile is largely extrapolated from its close structural analogs, such as N-methyl-2-pyrrolidone (NMP), and the available Safety Data Sheets (SDS).

Table 1: Physicochemical and Safety-Relevant Properties

| Property | Value | Source |

| Molecular Formula | C₅H₉NO | [1] |

| Molecular Weight | 99.13 g/mol | [1] |

| CAS Number | 260061-31-2 | [1] |

| Appearance | Liquid (Assumed based on analogs) | N/A |

| Boiling Point | 202 °C / 396 °F (for N-methyl-2-pyrrolidone) | |

| Melting Point | -24 °C / -11 °F (for N-methyl-2-pyrrolidone) | |

| Density | 1.028 g/cm³ at 25 °C (for N-methyl-2-pyrrolidone) | |

| Flash Point | Combustible Liquid (Category 4) | [2] |

| Partition Coefficient (log Pow) | -0.46 (for N-methyl-2-pyrrolidone) |

The negative log Pow value suggests that bioaccumulation is not expected. However, its classification as a combustible liquid necessitates stringent control of ignition sources[2].

Hazard Identification and Toxicological Profile

This compound and its analogs are classified under the Globally Harmonized System (GHS) with several significant hazards. Understanding these is not merely a regulatory formality; it is essential for anticipating and mitigating risks in the laboratory.

Primary GHS Classifications:

-

Skin Irritation (Category 2): Causes skin irritation upon contact.

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.

-

Reproductive Toxicity (Category 1B): May damage fertility or the unborn child[2].

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation[2].

-

Flammable Liquids (Category 4): Combustible liquid.

Toxicological Insights: The most critical hazard associated with this class of compounds is reproductive toxicity [2]. Experimental data on analogous substances have demonstrated teratogenic effects in laboratory animals[2][3]. This necessitates that all handling procedures be designed to minimize exposure, particularly for personnel of child-bearing potential. Skin absorption is a potential route of exposure, making the choice of appropriate personal protective equipment (PPE) paramount[2][3]. Vapors are heavier than air and can spread along floors, and on intense heating, may form explosive mixtures with air.

Risk Assessment and the Hierarchy of Controls

Effective safety management transcends the mere use of PPE. It involves a systematic approach to risk assessment, prioritizing the most effective control measures. The "Hierarchy of Controls" is a fundamental principle in laboratory safety, providing a framework for implementing robust safety protocols.

Caption: Hierarchy of Controls Workflow.

-

Elimination/Substitution: For many research applications, eliminating or substituting this compound may not be feasible due to its specific chemical properties. However, this should always be the first consideration.

-

Engineering Controls: This is the most critical and effective control measure for this compound. All work must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols. The ventilation system must be functioning correctly and verified before each use.

-

Administrative Controls: Access to areas where this chemical is used and stored should be restricted to authorized and trained personnel. Clear, detailed Standard Operating Procedures (SOPs) are mandatory. Warning signs indicating the reproductive hazard should be prominently displayed[2][4].

-

Personal Protective Equipment (PPE): PPE is the last line of defense. It does not eliminate the hazard, but it provides a crucial barrier to exposure.

Standard Operating Protocol: Preparation of a Stock Solution

This protocol outlines the step-by-step methodology for safely preparing a stock solution of this compound. This procedure is designed as a self-validating system, integrating safety checks at each critical stage.

Objective: To safely and accurately prepare a 1 Molar stock solution of this compound in a suitable solvent.

Materials:

-

This compound

-

Anhydrous solvent (e.g., DMSO, DMF)

-

Volumetric flask with stopper

-

Analytical balance

-

Spatula, weigh boat

-

Appropriate pipettes

-

Secondary containment tray

Personal Protective Equipment (PPE) Required:

-

Gloves: Nitrile or neoprene gloves. Change immediately if contaminated.

-

Eye Protection: Chemical splash goggles meeting ANSI Z87.1 standards.

-

Body Protection: A flame-resistant lab coat.

-

Respiratory Protection: Required if there is a risk of generating vapors or aerosols outside of a fume hood.

Workflow Diagram:

Caption: Step-by-step workflow for preparing a stock solution.

Procedure:

-

Preparation:

-

Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

-

Don all required PPE (goggles, lab coat, gloves).

-

Place all necessary equipment inside the fume hood on a secondary containment tray.

-

-

Weighing:

-

Tare the analytical balance with a clean weigh boat.

-

Inside the fume hood, carefully dispense the required mass of this compound into the weigh boat. Avoid generating dust or aerosols.

-

Close the primary container of the chemical immediately.

-

-

Dissolution:

-

Carefully transfer the weighed compound into the appropriately sized volumetric flask.

-

Add approximately half of the final required volume of solvent to the flask.

-

Gently swirl the flask to dissolve the compound. Do not use heat unless the protocol specifically requires it, and be aware that this is a combustible substance.

-

-

Finalization & Storage:

-

Once fully dissolved, carefully add solvent until the meniscus reaches the calibration mark on the volumetric flask.

-

Stopper the flask and invert it several times to ensure homogeneity.

-

Label the flask clearly with the chemical name, concentration, solvent, date, and your initials.

-

Store the solution in a locked, well-ventilated cabinet away from heat and ignition sources[4].

-

-

Cleanup:

-

Wipe down the spatula and work surfaces within the fume hood with an appropriate solvent.

-

Dispose of the weigh boat and any contaminated wipes into a designated hazardous waste container.

-

Remove PPE and wash hands and face thoroughly with soap and water.

-

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention[2].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3].

-

Spills: Evacuate non-essential personnel from the area. Ensure adequate ventilation and eliminate all ignition sources[2]. Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

Storage and Disposal

Proper storage and disposal are critical for long-term safety and environmental protection.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place[4]. Store in a locked cabinet or an area accessible only to authorized personnel. Protect from heat, sparks, open flames, and other ignition sources[2].

-

Disposal: All waste containing this compound must be treated as hazardous waste. Dispose of contents and containers in accordance with all local, state, and federal regulations at an approved waste disposal plant[2][4]. Do not dispose of it down the drain.

References

The Pyrrolidine Scaffold: A Privileged Motif in Bioactive Natural Products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of natural product chemistry and a highly valued scaffold in medicinal chemistry and drug discovery. Its prevalence across a vast spectrum of natural products, from simple alkaloids to complex polycyclic structures, underscores its evolutionary selection as a privileged structural motif for biological interactions. The inherent non-planar, sp³-hybridized nature of the pyrrolidine ring provides a unique three-dimensional architecture that is adept at exploring the intricacies of biological target binding sites, a significant advantage over flat aromatic systems.[1][2][3] This guide provides a comprehensive technical overview of the biological significance of the pyrrolidine scaffold in natural products, delving into its structural advantages, diverse pharmacological activities, and the underlying mechanisms of action. Detailed experimental protocols for assessing key biological activities are provided to equip researchers with the practical knowledge to investigate and harness the therapeutic potential of this versatile scaffold.

The Pyrrolidine Scaffold: A Blueprint for Bioactivity

The ubiquity of the pyrrolidine ring in biologically active molecules is a testament to its exceptional physicochemical and structural properties, which render it an ideal building block for interaction with complex biological macromolecules.[4]

Structural and Physicochemical Advantages

The strategic advantage of the pyrrolidine scaffold in drug design stems from several key features:

-

Three-Dimensionality and sp³ Hybridization: Unlike aromatic rings, the saturated sp³-hybridized carbon atoms of the pyrrolidine ring confer a distinct three-dimensional and globular shape.[1][3] This non-planarity, often referred to as "pseudorotation," allows for a more comprehensive exploration of the pharmacophore space, enabling a tighter and more specific fit into the binding pockets of proteins and enzymes.[1]

-

Stereochemical Richness: The pyrrolidine ring can possess multiple stereogenic centers, leading to a diverse array of stereoisomers.[5] This stereochemical complexity is crucial for enantioselective interactions with biological targets, which are themselves chiral. The spatial orientation of substituents on the pyrrolidine ring can dramatically influence the biological profile of a molecule, often dictating its potency and selectivity.[1]

-

Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor and, when protonated, as a hydrogen bond donor. This, along with its ability to introduce a basic center, significantly influences a molecule's solubility, lipophilicity, and overall pharmacokinetic profile.

Prevalence in Natural Products and Approved Drugs

The pyrrolidine scaffold is a recurring motif in a wide array of natural products, particularly in alkaloids isolated from plants and microorganisms.[1] Notable examples include nicotine, a well-known stimulant from the tobacco plant, and the amino acid L-proline, a fundamental component of proteins. The structural diversity of naturally occurring pyrrolidine alkaloids is vast, ranging from simple substituted rings to complex fused systems like those found in pyrrolizidine and indolizidine alkaloids.[6][7] This natural abundance has inspired the synthesis of numerous therapeutic agents. In fact, the pyrrolidine nucleus is one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the United States Food and Drug Administration (FDA).[1]

Biosynthesis of Pyrrolidine-Containing Natural Products

The natural construction of the pyrrolidine ring in various organisms provides valuable insights into the enzymatic strategies for its formation. A common biosynthetic precursor for many pyrrolidine alkaloids is the amino acid L-ornithine.

General Biosynthetic Pathway of Simple Pyrrolidine Alkaloids

The biosynthesis of the simple pyrrolidine ring often proceeds through the following key steps, starting from L-ornithine:

-

Decarboxylation: Ornithine decarboxylase (ODC) catalyzes the removal of a carboxyl group from ornithine to yield putrescine.

-

Oxidative Deamination: A diamine oxidase then converts putrescine to 4-aminobutanal, which spontaneously cyclizes to form a Δ¹-pyrroline Schiff base.

-

Reduction: Finally, a reductase reduces the Δ¹-pyrroline to the saturated pyrrolidine ring.

This fundamental pathway can be further elaborated with various enzymatic modifications to produce a diverse array of substituted pyrrolidine alkaloids.

Caption: Simplified biosynthetic pathway of simple pyrrolidine alkaloids from L-ornithine.

Biosynthesis of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids (PAs) are a large class of natural products characterized by a bicyclic structure formed from two fused five-membered rings sharing a nitrogen atom.[2] Their biosynthesis is more complex and begins with the formation of homospermidine from two molecules of putrescine, a reaction catalyzed by homospermidine synthase, the first committed enzyme in the PA pathway.[8] Subsequent oxidative cyclization and further enzymatic modifications lead to the diverse array of necine bases that form the core of PAs.[2][7]

Diverse Biological Activities of Pyrrolidine Natural Products

Natural products containing the pyrrolidine scaffold exhibit a remarkable spectrum of biological activities, making them a fertile ground for drug discovery.[4]

Anticancer Activity

A significant number of pyrrolidine-containing natural products have demonstrated potent cytotoxic and antiproliferative effects against various cancer cell lines.

-

Pyrrolidinoindoline Alkaloids: This class of alkaloids, isolated from plants of the genera Calycodendron and Psychotria, has shown promising anticancer potential. For instance, certain members of this series have exhibited cytotoxic activity against Vero African green monkey kidney cells.[6]

-

Spirooxindole-Pyrrolidine Alkaloids: These complex natural products have inspired the synthesis of novel compounds with potent anticancer activities. For example, synthetic spirooxindole-pyrrolidine derivatives have shown significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with some compounds exhibiting IC₅₀ values in the low micromolar range.[9]

Table 1: Anticancer Activity of Selected Pyrrolidine-Containing Compounds

| Compound Class | Specific Derivative(s) | Cancer Cell Line | Bioactivity (IC₅₀) | Reference(s) |

| Spirooxindole-Pyrrolidine | Synthetic Analog 5g | MDA-MB-231 | 2.8 µM | [9] |

| Spirooxindole-Pyrrolidine | Synthetic Analogs 5l-5o | MCF-7 | 3.4–4.5 µM | [9] |

| Phenyl Dispiro Indenoquinoxaline Pyrrolidine | Synthetic Analogs 36a–f | MCF-7 | 22-29 µM | [10] |

| Thiophene Dispiro Indenoquinoxaline Pyrrolidine | Synthetic Analog 37e | MCF-7 | 17 µM | [10] |

| Thiophene Dispiro Indenoquinoxaline Pyrrolidine | Synthetic Analog 37e | HeLa | 19 µM | [10] |

| Spiro[pyrrolidine-3,3-oxindoles] | Synthetic Analog 38i | MCF-7 | 3.53 µM | [10] |

Antimicrobial and Antiviral Activity

The pyrrolidine scaffold is also a key feature in many natural products with potent antimicrobial and antiviral properties.

-

Antimicrobial Activity: Pyrrolidinoindoline alkaloids such as hodgkinsine A and quadrigemine C have demonstrated significant antibacterial and antifungal activity, with minimum inhibitory concentration (MIC) values as low as 5 µg/mL.[6] A novel synthesized pyrrolizidine alkaloid, PA-1, has shown strong antibacterial activity against S. aureus and E. coli with MIC values ranging from 3.9 to 25 µg/mL.[11]

-

Antiviral Activity: The pyrrolidine alkaloid anisomycin, derived from Botrytis cinerea, has demonstrated activity against Dengue and Zika viruses by inhibiting viral replication.[12] Hodgkinsine A has also shown substantial antiviral activity against both a DNA virus (herpes simplex type 1) and an RNA virus (vesicular stomatitis virus).[6]

Table 2: Antimicrobial Activity of Selected Pyrrolidine Alkaloids

| Alkaloid | Organism(s) | Bioactivity (MIC) | Reference(s) |

| Hodgkinsine A | Bacteria and Fungi | as low as 5 µg/mL | [6] |

| Quadrigemine C | Bacteria and Fungi | as low as 5 µg/mL | [6] |

| PA-1 | S. aureus, E. coli | 3.9 - 25 µg/mL | [11] |

| Spiro Pyrrolidine Derivative | B. subtilis, E. faecalis, E. coli, P. aeruginosa | 75 - 150 µg/mL | [11] |

Enzyme Inhibition

The unique three-dimensional structure of the pyrrolidine ring makes it an excellent scaffold for designing potent and selective enzyme inhibitors.

-

Glycosidase Inhibition: Polyhydroxylated pyrrolidines, also known as iminosugars, are potent inhibitors of glycosidases. For example, 1,4-dideoxy-1,4-imino-L-arabinitol is a more potent α-glycosidase inhibitor than its natural enantiomer, making it a potential lead for antidiabetic and anticancer drugs.[10]

-

Protease Inhibition: Pyrrolidine-based structures have been successfully incorporated into inhibitors of various proteases, including post-proline cleaving enzymes, with some derivatives exhibiting IC₅₀ values in the nanomolar range.[13][14]

-

Kinase Inhibition: Synthetic spirooxindole-pyrrolidine derivatives have demonstrated potent inhibition of key kinases involved in cancer progression, such as EGFR and CDK-2, with IC₅₀ values in the nanomolar range.[9]

Table 3: Enzyme Inhibitory Activity of Selected Pyrrolidine-Containing Compounds

| Compound Class | Target Enzyme | Bioactivity (IC₅₀) | Reference(s) |

| Spirooxindole-Pyrrolidine Derivative 5g | EGFR | 0.026 µM | [9] |

| Spirooxindole-Pyrrolidine Derivative 5g | CDK-2 | 0.301 µM | [9] |

| (S)-Pyrrolidine Derivative 51a | CXCR4 Receptor | 79 nM | [10] |

| Pyrrolizine Derivatives | COX-1 | 2.45–5.69 µM | [10] |

| Pyrrolizine Derivatives | COX-2 | 0.85–3.44 µM | [10] |

| 4-methoxy analogue 3g | α-glucosidase | 18.04 µg/mL | [15] |

| 4-methoxy analogue 3g | α-amylase | 26.24 µg/mL | [15] |

| Alkylacyl-peptidyl-pyrrolidine | Bacterial Post-proline cleaving enzyme | 1.4 nM | [13] |

Modulation of Cellular Signaling Pathways

The diverse biological activities of pyrrolidine-containing natural products are often a result of their ability to modulate key cellular signaling pathways.

The CXCL12/CXCR4 Signaling Axis